PI3Kα Kinase Inhibition: A Class-Level Benchmark for 3,4-Dimethylbenzamide-Triazine Hybrids
The m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide class, to which CAS 127375-07-9 belongs, demonstrates potent inhibition of the PI3Kα catalytic subunit. A closely related congener in the same structural series was shown to inhibit PI3Kα with an IC50 of 30 nM [1]. This potency is derived from the specific 3,4-dimethylbenzamide extension, which is designed to mimic the hinge-binding interaction of the established PI3K inhibitor BKM120, unlike the structurally distinct benzimidazole-substituted triazines that lack this crucial pharmacophore [2].
| Evidence Dimension | Potency against PI3Kα catalytic subunit |
|---|---|
| Target Compound Data | Not directly quantified for CAS 127375-07-9; structural class demonstrated an IC50 of 30 nM [1] |
| Comparator Or Baseline | BKM120 (buparlisib), a pan-PI3K inhibitor with a reported PI3Kα IC50 of 52 nM [2] |
| Quantified Difference | N/A (Class-level potency comparison; structural class IC50 is numerically lower, indicating potentially higher potency than BKM120 at the enzymatic level) |
| Conditions | ChEMBL_1464995 (CHEMBL3404854) assay; PI3Kα inhibition in a cell-free system [1] |
Why This Matters
For researchers screening PI3Kα inhibitors, a compound from this class offers a mechanistically distinct alternative to BKM120 with a potentially superior biochemical IC50 profile, warranting its selection for head-to-head profiling.
- [1] Wang, X. M., et al. BindingDB Ki Summary for Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform. IC50: 30 nM. Ligand BDBM50380363. Citation: Wang, XM; Xu, J; Xin, MH; Lu, SM; Zhang, SQ (2015). Bioorg Med Chem Lett 25:1730-5. View Source
- [2] European Journal of Medicinal Chemistry. (2019). Phosphatidylinositol 3 kinase (PI3K) inhibitors as new weapon to combat cancer. 183, 111692. (Reporting BKM120 PI3Kα IC50 of 52 nM). View Source
